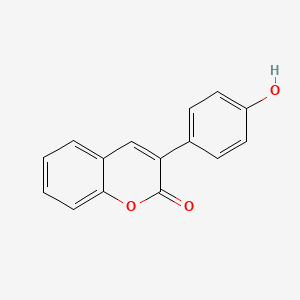

3-(4-hydroxyphenyl)-2H-chromen-2-one

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-hydroxyphenyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGXIFKSIOPJFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 4 Hydroxyphenyl 2h Chromen 2 One

Strategic Approaches to the Core 2H-Chromen-2-one Synthesis

The synthesis of the 2H-chromen-2-one scaffold, the foundational structure of coumarins, can be achieved through several strategic pathways. These methods offer versatility in introducing a variety of substituents and functional groups to the core structure.

Knoevenagel Condensation Pathways for 4-Hydroxycoumarin (B602359) Derivatives

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis and is widely employed for the synthesis of coumarin (B35378) derivatives. sigmaaldrich.comwikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org In the context of 3-(4-hydroxyphenyl)-2H-chromen-2-one, this pathway typically involves the reaction of a substituted salicylaldehyde (B1680747) with a phenylacetic acid derivative.

The reaction is generally catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270), to facilitate the deprotonation of the active methylene (B1212753) compound. wikipedia.orgnih.gov The choice of solvent and catalyst can significantly influence the reaction rate and yield. For instance, ionic liquids like 1,3-dimethylimidazolium (B1194174) methyl sulfate (B86663) ([MMIm][MSO4]) have been shown to act as both a solvent and a catalyst, leading to high yields in short reaction times at room temperature. nih.gov

The Doebner modification of the Knoevenagel condensation is a notable variation where pyridine is used as the solvent. When one of the activating groups on the nucleophile is a carboxylic acid, this modification can lead to condensation accompanied by decarboxylation. organic-chemistry.org

Below is a table summarizing various conditions for Knoevenagel condensation in the synthesis of coumarin derivatives:

| Catalyst | Solvent | Temperature | Yield (%) | Reference |

| Piperidine | Ethanol | Reflux | 83 | arabjchem.org |

| L-proline | [MMIm][MSO4] | Room Temp. | High | nih.gov |

| Phenyliododiacetate (PIDA) | Ethanol | 35-40 °C | 90-92 | nih.gov |

| Choline chloride (ChCl) | Aqueous media | 25-30 °C | 79-98 | nih.gov |

Base-Promoted Cyclization and Annulation Reactions for 2H-Chromen-2-one Construction

Base-promoted cyclization and annulation reactions represent another effective strategy for constructing the 2H-chromen-2-one core. These methods often involve the intramolecular cyclization of a precursor molecule that already contains the necessary phenolic and acrylic acid moieties or their synthetic equivalents.

A recent study demonstrated a base-promoted synthesis of 2H-chromen-2-one scaffolds through a (4 + 2) annulation of α-alkylidene succinimides with 2-hydroxyphenyl-substituted para-quinone methides (p-QMs). acs.org This metal-free approach allows for selective and switchable cyclizations by modifying the base, highlighting the versatility of this method. acs.org The reaction proceeds under mild conditions and demonstrates a broad substrate scope. acs.org

The plausible mechanism involves the deprotonation of the α-alkylidene succinimide (B58015) by a base to generate a dienolate intermediate. This intermediate then undergoes a Michael addition to the p-QM, followed by lactonization and subsequent aromatization to yield the 2H-chromen-2-one product. acs.org

Transition metal-free annulation strategies have also been developed. For instance, iodine has been used to mediate a formal [3 + 2] annulation for the synthesis of furocoumarins from oxime esters and 4-hydroxycoumarins. rsc.org

Multicomponent Reactions (MCRs) in 2H-Chromen-2-one Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules from simple and readily available starting materials in a single step. nih.gov Several MCRs have been developed for the synthesis of 3-substituted coumarins.

One such example is the one-pot synthesis of 3-functionalized 4-hydroxycoumarins via a three-component domino reaction of 4-hydroxycoumarin, phenylglyoxal, and an aminocyclopentenone or aminofuranone derivative. nih.gov This reaction can be carried out under catalyst-free and microwave irradiation conditions. nih.gov

Another approach involves a three-component synthesis of coumarin derivatives under ultrasonic irradiation, which can lead to improved yields and shorter reaction times compared to conventional methods. nih.gov For example, the reaction of a salicylaldehyde, a thiazole (B1198619) derivative, and a methyl-containing compound in the presence of a chitosan-grafted poly(vinylpyridine) catalyst under ultrasonic irradiation can produce various coumarin derivatives. nih.gov

Derivatization and Structural Modification Strategies of 3-(4-hydroxyphenyl)-2H-chromen-2-one

The biological activity of 3-(4-hydroxyphenyl)-2H-chromen-2-one can be fine-tuned through various derivatization and structural modification strategies. These modifications can alter the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its pharmacological profile.

Substituent Variations on the Phenyl Moiety

The phenyl group at the 3-position of the coumarin core is a prime target for introducing structural diversity. The type, number, and position of substituents on this phenyl ring can significantly impact the molecule's biological activity. nih.gov

For instance, the introduction of hydroxyl or methoxy (B1213986) groups can alter the molecule's polarity and hydrogen bonding capabilities. researchgate.net Halogen substituents can also be introduced to modify the electronic properties and lipophilicity of the compound. researchgate.net The synthesis of these derivatives often involves starting with a correspondingly substituted phenylacetic acid or benzaldehyde (B42025) in the initial coumarin synthesis.

Computational studies have shown that substituents on the phenyl ring can influence the electronic density distribution across the entire molecule. mdpi.com For example, hydroxyl groups introduce negative electrostatic potentials at the oxygen atoms, while the phenyl ring itself exhibits delocalized electronic density. mdpi.com

Modifications of the 2H-Chromen-2-one Core (e.g., Halogenation, Alkylation)

Direct modification of the 2H-chromen-2-one core provides another avenue for creating novel derivatives. Halogenation and alkylation are common strategies employed for this purpose.

Halogenation: The regioselective halogenation of coumarins is a valuable tool for creating intermediates for further functionalization. thieme.de A method using N-halosuccinimide as the halide source and a copper halide as a promoter has been developed for the regioselective halogenation of coumarins. thieme.de This approach is effective even for less electron-rich coumarin systems. thieme.de

Alkylation: Alkylation of the coumarin core can occur at different positions, depending on the reaction conditions and the nature of the substrate. C3-alkylation of 4-hydroxycoumarin can be achieved using various alcohols in the presence of a catalyst such as molecular iodine or Amberlite IR-120. arabjchem.org Palladium-catalyzed allylation has also been reported for the C-allylation of 4-hydroxycoumarin. arabjchem.org While C3 alkylation is common, C4 alkylation has been reported to be more challenging, though metal-free photoinduced deaminative strategies for C4-alkylation are being explored. rsc.org

The following table summarizes some examples of modifications to the 2H-chromen-2-one core:

| Modification | Reagents | Position | Reference |

| Halogenation | N-halosuccinimide, Copper halide | Varies | thieme.de |

| C3-Alkylation | Benzylic alcohols, I2 | 3 | arabjchem.org |

| C-Allylation | Cinnamyl alcohol, Palladium catalyst | 3 | arabjchem.org |

Synthesis of Hybrid Molecules Incorporating 2H-Chromen-2-one

The synthesis of hybrid molecules, which involves covalently linking the 3-(4-hydroxyphenyl)-2H-chromen-2-one scaffold to other pharmacologically active moieties, is a prominent strategy in medicinal chemistry to develop multifunctional agents. This approach aims to combine the therapeutic properties of different molecular entities into a single compound, potentially leading to synergistic effects or novel biological activities.

One common strategy is the linkage of the coumarin core to heterocyclic rings known for their diverse biological profiles, such as triazoles and thiazoles. For instance, a series of 7-hydroxy-4-phenyl-2H-chromen-2-one derivatives linked to 1,2,4-triazoles has been synthesized utilizing a click chemistry approach. nih.gov This method provides an efficient and specific way to connect the two scaffolds. Another synthetic route involves a multi-step process starting from various salicylaldehydes and ethyl acetoacetate (B1235776) to form 3-acetylcoumarin (B160212) intermediates. mdpi.com These intermediates are then reacted with thiosemicarbazide, followed by condensation with 2-chloro-1-(3,4-dihydroxyphenyl)ethanone to yield complex hydroxyphenyl–thiazolyl–coumarin hybrid compounds. mdpi.com The general synthetic pathway for these hybrids often involves the initial formation of the core coumarin structure, followed by functionalization and subsequent coupling with the second molecule of interest. mdpi.com

The table below summarizes examples of synthetic approaches for creating hybrid molecules based on the chromen-2-one scaffold.

| Starting Coumarin Scaffold | Coupled Moiety | Synthetic Approach | Key Intermediates | Ref. |

| 7-hydroxy-4-phenyl-2H-chromen-2-one | 1,2,4-Triazole | Click Chemistry | Not specified | nih.gov |

| Variously substituted 3-acetyl-2H-chromen-2-ones | 3,4-dihydroxyphenyl-thiazole | Multi-step condensation | Coumarin-3-yl-ethylidenethiosemicarbazones | mdpi.com |

Formation of Bis-Coumarin and Oligomeric Structures

The formation of bis-coumarin structures, typically involving two 4-hydroxycoumarin units linked by a methylene bridge, represents another significant area of chemical transformation. These molecules, often referred to as 3,3'-(arylmethylene)-bis(4-hydroxycoumarins), are synthesized through a one-pot reaction that combines Knoevenagel condensation and subsequent Michael addition. cambridgescholars.commdpi.comresearchgate.net

The general procedure involves the condensation of 4-hydroxycoumarin (in a 2:1 molar ratio) with a variety of substituted aldehydes. mdpi.com The reaction is typically refluxed in a suitable solvent like ethanol. mdpi.com This process first involves an aldol (B89426) condensation between 4-hydroxycoumarin and the aldehyde, which then dehydrates to form a chromone (B188151) intermediate. mdpi.com This intermediate subsequently undergoes a Michael addition with a second molecule of 4-hydroxycoumarin, which is present in excess, to yield the final benzylidene-bis-(4-hydroxycoumarin) product. mdpi.com The nature of the substituent on the aromatic aldehyde can influence the reaction yield and the properties of the resulting bis-coumarin. This methodology is effective for a wide range of both electron-donating and electron-withdrawing groups on the aldehyde. researchgate.net

The synthesis of these dimeric structures is of considerable interest due to their diverse biological activities. researchgate.net The crystal structure of compounds like 3,3'-(4-hydroxyphenylmethylene)-bis-(4-hydroxy-2H-1-benzopyran-2-one) has been established through X-ray analysis, confirming the dimeric structure linked by the arylmethylene bridge. cambridgescholars.com

The following table details representative examples of aldehydes used in the synthesis of bis-coumarin structures.

| Aldehyde Reactant | Resulting Linker | Reaction Type | Ref. |

| Substituted aromatic aldehydes | Arylmethylene | Knoevenagel condensation/Michael addition | mdpi.com |

| 4-Bromobenzaldehyde | (4-bromophenyl)methylene | Knoevenagel condensation/Michael addition | cambridgescholars.com |

| 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | (4-hydroxy-3-methoxy-5-nitrophenyl)methylene | Knoevenagel condensation/Michael addition | cambridgescholars.com |

| 2,3,4-Trimethoxybenzaldehyde | (2,3,4-trimethoxyphenyl)methylene | Knoevenagel condensation/Michael addition | cambridgescholars.com |

Green Chemistry Principles in the Synthesis of 3-(4-hydroxyphenyl)-2H-chromen-2-one Analogs

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of coumarin derivatives to reduce environmental impact and improve efficiency. These methodologies focus on the use of non-toxic catalysts, environmentally benign solvents or solvent-free conditions, and energy-efficient processes. Key strategies include the use of recyclable catalysts like biogenic nanoparticles and conducting reactions in aqueous media or without any solvent.

Biogenic Nanoparticle Catalysis

Biogenic nanoparticles, synthesized using biological entities like plant extracts, offer an eco-friendly alternative to conventional catalysts. These nanoparticles are valued for their high catalytic activity, stability, and ease of separation and reuse. researchgate.net

Zinc oxide (ZnO) nanoparticles, synthesized through biogenic methods, have been effectively used as catalysts for the synthesis of 3,3'-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives. chimicatechnoacta.ruresearchgate.net This reaction proceeds via a Mannich-type mechanism and benefits from the high surface area and Lewis acidity of the ZnO nanoparticles. chimicatechnoacta.ru Similarly, other biogenically derived nanocatalysts, such as magnetic core-shell nanoparticles (e.g., Fe3O4@C@PrS-SO3H), have been employed in the green synthesis of coumarin derivatives through Pechmann condensation. researchgate.net The magnetic nature of these catalysts allows for their simple recovery from the reaction mixture using an external magnet, facilitating multiple reuse cycles without significant loss of activity. researchgate.netchemmethod.com

The table below highlights various biogenic and nano-catalysts used in green synthetic routes for coumarin analogs.

| Catalyst | Reaction Type | Advantages | Ref. |

| Biogenic ZnO Nanoparticles | Mannich-type reaction | Recyclability, mild conditions | chimicatechnoacta.ruresearchgate.net |

| HFe(SO4)2.4H2O-Chitosan Nanocomposites | Pechmann Condensation | Recyclability, high yields, mild conditions | researchgate.net |

| Fe3O4@Au Nanoparticles | Pechmann Condensation | Magnetic separation, reusability, solvent-free | chemmethod.com |

| ZnFe2O4 Nanoparticles | Pechmann Condensation | Recyclability, high yields, solvent-free | jsynthchem.com |

| Zirconia-based catalysts (e.g., ZrO2-TiO2) | Pechmann Condensation | High reaction rate, solvent-free option | nih.gov |

Solvent-Free or Aqueous Medium Reactions

A cornerstone of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. Synthesizing coumarin analogs under solvent-free conditions or in aqueous media addresses this goal directly.

Solvent-free synthesis of coumarins is often achieved by heating a mixture of reactants with a solid catalyst. The Pechmann condensation, a classic method for coumarin synthesis, has been successfully adapted to solvent-free conditions using various catalysts, including biogenic nanocomposites, magnetic nanoparticles like Fe3O4@Au, and ZnFe2O4. researchgate.netchemmethod.comjsynthchem.com These reactions, typically conducted at elevated temperatures (80-130°C), offer advantages such as high product yields, short reaction times, and simple work-up procedures. researchgate.netchemmethod.comjsynthchem.com Heterogeneous catalysts like K10 montmorillonite (B579905) clay have also been used for the solvent-free synthesis of 3-(furan-2-yl)-4H-chromen-4-ones. researchgate.net

Organocatalysis under solvent-free conditions provides another green alternative. For example, glutamic acid has been employed as an effective and recyclable catalyst for the condensation of phenols with ethyl acetoacetate at 110°C, yielding coumarin derivatives in high yields. orientjchem.org Reactions in aqueous media are also being explored, leveraging water's unique properties to facilitate organic reactions, often with the aid of specialized catalysts like nano-silica bonded ionic liquids or nanozeolites. sharif.edu

| Reaction | Catalyst | Medium | Conditions | Advantages | Ref. |

| Pechmann Condensation | HFe(SO4)2.4H2O-Ch NCs | Solvent-free | 100°C | High yields, catalyst recycling | researchgate.net |

| Pechmann Condensation | Fe3O4@Au Nanocatalyst | Solvent-free | 130°C | Magnetic separation, high yields | chemmethod.com |

| Pechmann Condensation | ZnFe2O4 Nanoparticles | Solvent-free | 80°C | Simple, cost-effective, high yields | jsynthchem.com |

| α-alkoxyalkylation/cyclization | K10 Montmorillonite Clay | Solvent-free | 80-120°C | Recyclable catalyst, easy work-up | researchgate.net |

| Phenol & Ethyl acetoacetate condensation | Glutamic acid | Solvent-free | 110°C | Environmentally friendly, high yields | orientjchem.org |

| Aldehyde, malononitrile, & enol condensation | Nano-kaoline/BF3/Fe3O4 | Solvent-free | Not specified | High yields, recyclable catalyst | sharif.edu |

Advanced Spectroscopic and Structural Elucidation Techniques for 3 4 Hydroxyphenyl 2h Chromen 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 3-(4-hydroxyphenyl)-2H-chromen-2-one and its derivatives. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the molecular structure can be assembled.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. In derivatives of 3-(4-hydroxyphenyl)-2H-chromen-2-one, the aromatic protons of the coumarin (B35378) core and the phenyl substituent typically appear in the downfield region of the spectrum, generally between 6.5 and 8.5 ppm. chimicatechnoacta.runih.gov The phenolic hydroxyl (-OH) proton often presents as a broad singlet, with its chemical shift being sensitive to solvent and concentration. For instance, in various 4-hydroxy-2H-chromen-2-one derivatives, the aromatic protons are observed in the 7.29-7.83 ppm range, while the hydroxyl proton signal can appear at a much lower field, between 16.73-17.17 ppm, indicating strong intramolecular hydrogen bonding. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in 4-Hydroxy-2H-chromen-2-one Derivatives.

| Proton Type | Representative Chemical Shift (ppm) | Multiplicity | Source |

| Aromatic (Coumarin & Phenyl) | 7.12 - 8.92 | m, d, t | chimicatechnoacta.ru |

| Phenolic OH | 9.74 - 10.20 | s | chimicatechnoacta.ru |

| 4-OH (Coumarin) | 15.17 - 17.17 | br s | nih.govceon.rs |

| Aliphatic CH (substituent) | 5.15 - 5.52 | s | chimicatechnoacta.ru |

| CH₂ (substituent) | 2.65 - 2.95 | q | chimicatechnoacta.ru |

| CH₃ (substituent) | 1.12 - 1.19 | t | chimicatechnoacta.ru |

Note: Chemical shifts are dependent on the specific derivative and the solvent used.

Carbon-13 (¹³C) NMR spectroscopy is used to characterize the carbon framework of the molecule. The carbonyl carbon of the lactone ring in coumarin derivatives is particularly distinctive, typically resonating in the highly deshielded region of the spectrum. For example, in several 3-substituted-4-hydroxy-2H-chromen-2-one derivatives, the C=O carbon signal is found between 173.28 and 173.99 ppm. chimicatechnoacta.ru Carbons within the aromatic rings appear in the approximate range of 115 to 164 ppm. chimicatechnoacta.ruceon.rs The specific chemical shifts provide valuable information about the electronic environment of each carbon atom, influenced by substituents and conjugation effects.

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in 4-Hydroxy-2H-chromen-2-one Derivatives.

| Carbon Type | Typical Chemical Shift (ppm) | Source |

| C=O (Lactone) | 162.2 - 173.99 | chimicatechnoacta.ruceon.rs |

| C-O (Phenolic) | 157.85 | chimicatechnoacta.ru |

| C-OH (C4-Coumarin) | 178.3 | ceon.rs |

| Aromatic C (quaternary) | 120.7 - 154.32 | chimicatechnoacta.ruceon.rs |

| Aromatic C-H | 115.04 - 134.80 | chimicatechnoacta.ruceon.rs |

| Aliphatic C (substituent) | 58.35 - 64.08 | chimicatechnoacta.ru |

| Aliphatic C (CH₃) | 11.10 - 16.5 | chimicatechnoacta.ruceon.rs |

Note: Chemical shifts are dependent on the specific derivative and the solvent used.

Two-dimensional (2D) NMR techniques are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, particularly within the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. ceon.rs

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. For example, NOESY correlations between protons on the phenyl substituent and the coumarin core can define their relative spatial orientation. ceon.rsceon.rs

In the analysis of a coumarin-azine derivative, these 2D techniques were collectively used to provide a complete and unambiguous assignment of all ¹H and ¹³C signals, confirming the proposed structure. ceon.rs

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. benthamopen.com For the parent compound, 3-(4-hydroxyphenyl)-2H-chromen-2-one, the molecular formula is C₁₅H₁₀O₃, corresponding to a molecular weight of 238.24 g/mol . ontosight.ai HRMS can confirm this by measuring the exact mass of the molecular ion. For various derivatives, HRMS is used to verify the successful incorporation of substituents by comparing the experimentally measured mass with the calculated exact mass for the expected molecular formula. chimicatechnoacta.rusciepub.com

Table 3: HRMS Data for Representative Coumarin Derivatives.

| Compound | Molecular Formula | Calculated Mass [M]+ | Found Mass [M]+ | Source |

| 3-((4-hydroxyphenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one | C₁₈H₁₇NO₄ | 311.1158 | 311.09 | chimicatechnoacta.ru |

| 3-((4-methoxyphenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one | C₁₉H₁₉NO₅ | 341.1263 | 341.09 | chimicatechnoacta.ru |

| 3-(1-hydrazonoethyl)-4-hydroxy-2H-chromen-2-one | C₁₁H₁₀N₂O₃ | 218.0691 | 218.0673 | ceon.rs |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 3-(4-hydroxyphenyl)-2H-chromen-2-one and its derivatives shows characteristic absorption bands. The most prominent is the strong absorption from the lactone carbonyl (C=O) stretching vibration, typically observed in the range of 1677-1706 cm⁻¹. chimicatechnoacta.ruresearchgate.net A broad absorption band in the 3100-3500 cm⁻¹ region is indicative of the hydroxyl (-OH) group. chimicatechnoacta.runih.gov Other significant peaks include those for aromatic C-H stretching (around 2980-3100 cm⁻¹), aromatic C=C stretching (1500-1610 cm⁻¹), and C-O stretching vibrations (1100-1300 cm⁻¹). chimicatechnoacta.rusciepub.com

Table 4: Characteristic FT-IR Absorption Bands for Coumarin Derivatives.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Source |

| O-H Stretch (Phenolic) | 3100 - 3500 | Strong, Broad | chimicatechnoacta.runih.gov |

| C-H Stretch (Aromatic) | 2983 - 3083 | Medium | chimicatechnoacta.ruceon.rs |

| C=O Stretch (Lactone) | 1677 - 1706 | Strong | chimicatechnoacta.runih.govsciepub.com |

| C=C Stretch (Aromatic) | 1500 - 1610 | Medium-Strong | chimicatechnoacta.ruceon.rs |

| C-O Stretch | 1100 - 1300 | Strong | scialert.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The extensive π-electron system of the coumarin core gives rise to strong UV absorption. sciepub.com Coumarin derivatives typically exhibit absorption maxima in the range of 280-380 nm. researchgate.net The exact position and intensity of the absorption bands (λmax) are influenced by the extent of conjugation and the nature of substituents on the aromatic rings. utoronto.ca Electron-donating groups, such as the hydroxyl group on the phenyl ring, can cause a bathochromic (red) shift to longer wavelengths. researchgate.net The solvent environment can also affect the absorption spectrum. utoronto.caresearchgate.net This technique confirms the presence of the chromophore and provides insight into the electronic structure of the molecule.

Computational Chemistry and in Silico Investigations of 3 4 Hydroxyphenyl 2h Chromen 2 One

Density Functional Theory (DFT) for Electronic Structure and Quantum Chemical Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 3-(4-hydroxyphenyl)-2H-chromen-2-one, DFT calculations are instrumental in elucidating its fundamental chemical properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a critical step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-(4-hydroxyphenyl)-2H-chromen-2-one, this process involves calculating the molecular structure that possesses the lowest possible energy.

For a similar compound, 7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one, crystallographic data revealed that the mean plane of the coumarin (B35378) ring system forms a dihedral angle of 36.10° with the substituted benzene (B151609) ring. researchgate.net It is anticipated that 3-(4-hydroxyphenyl)-2H-chromen-2-one would adopt a similarly non-coplanar conformation to minimize steric repulsion while allowing for some degree of electronic conjugation between the two ring systems. The optimization process typically involves DFT methods, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to accurately predict bond lengths, bond angles, and dihedral angles. niscpr.res.innih.gov

Table 1: Predicted Geometrical Parameters for a Representative 3-Arylcoumarin Structure (Note: These are representative values based on related structures, as specific experimental or calculated data for 3-(4-hydroxyphenyl)-2H-chromen-2-one were not available in the searched literature.)

| Parameter | Value |

| C=O bond length (coumarin) | ~1.22 Å |

| C-O bond length (lactone) | ~1.38 Å |

| C-C bond length (inter-ring) | ~1.48 Å |

| Dihedral Angle (Coumarin-Phenyl) | ~30-40° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are crucial parameters for understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net

The HOMO represents the ability of a molecule to donate an electron, and its energy is related to the ionization potential. The LUMO, on the other hand, signifies the ability of a molecule to accept an electron, and its energy is related to the electron affinity. A small HOMO-LUMO energy gap suggests high chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For aromatic systems like 3-(4-hydroxyphenyl)-2H-chromen-2-one, the HOMO is typically a π-orbital distributed over the electron-rich parts of the molecule, while the LUMO is a π*-orbital. DFT calculations can predict the energies of these orbitals and visualize their spatial distribution. In related chalcone (B49325) derivatives, the HOMO-LUMO energy gap has been calculated to be around 3.75 eV. niscpr.res.in A similar value would be expected for the title compound, indicating a molecule with moderate reactivity and stability. niscpr.res.inimist.ma

Table 2: Representative Frontier Molecular Orbital Energies (Note: These values are illustrative and based on DFT calculations of similar aromatic compounds.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.3 to -5.8 |

| LUMO | -2.5 to -2.0 |

| HOMO-LUMO Energy Gap (ΔE) | 3.8 to 3.5 |

Electrostatic Potential Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for identifying the electron-rich and electron-deficient regions of a molecule, which in turn helps in predicting its reactivity and intermolecular interaction patterns. wolfram.com

On an MEP map, regions of negative electrostatic potential (typically colored in shades of red) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. nih.gov

For 3-(4-hydroxyphenyl)-2H-chromen-2-one, the MEP map would be expected to show negative potential around the oxygen atoms of the carbonyl group, the lactone ether linkage, and the hydroxyl group, indicating these are the primary sites for electrophilic interactions and hydrogen bond acceptance. researchgate.netnih.gov The hydrogen atom of the hydroxyl group would exhibit a region of positive potential, making it a likely hydrogen bond donor. The aromatic rings would show regions of moderately negative potential above and below the plane of the rings, characteristic of π-systems.

Molecular Docking Studies for Ligand-Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Binding Affinity Prediction and Interaction Analysis with Enzymes

Molecular docking simulations can estimate the binding affinity between 3-(4-hydroxyphenyl)-2H-chromen-2-one and the active site of an enzyme. nih.gov The binding affinity is a measure of the strength of the interaction and is often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). A lower binding energy indicates a more stable protein-ligand complex and, potentially, a more potent inhibitor.

Studies on various coumarin derivatives have demonstrated their potential to inhibit a range of enzymes, including acetylcholinesterase, monoamine oxidase B, and various kinases. nih.govnih.govnih.gov For instance, molecular docking studies of coumarin derivatives with acetylcholinesterase have shown binding energies in the range of -8 to -11 kcal/mol, suggesting strong binding. mdpi.com The binding of 3-(4-hydroxyphenyl)-2H-chromen-2-one to an enzyme's active site would be driven by a combination of intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Table 3: Illustrative Binding Affinities of Coumarin Derivatives with Various Enzymes (Note: This table presents example data from studies on different coumarin derivatives to illustrate the range of binding affinities observed.)

| Enzyme Target | Coumarin Derivative | Predicted Binding Affinity (kcal/mol) |

| Acetylcholinesterase | 2-(2,4-dihydroxyphenyl)-1H-benzimidazole analogue | -9.5 to -10.8 |

| Monoamine Oxidase B | 7-substituted coumarin | -8.2 to -9.1 |

| Class II Myosins | 4-hydroxycoumarin (B602359) imine | -7.5 to -8.5 |

| Epidermal Growth Factor Receptor | Chromenone derivative | -8.0 to -9.0 researchgate.net |

Identification of Key Interacting Residues and Binding Modes

Beyond predicting binding affinity, molecular docking provides detailed insights into the binding mode of a ligand within the active site of a biological target. researchgate.net It identifies the specific amino acid residues that are involved in the interaction and the nature of these interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic contacts).

For 3-(4-hydroxyphenyl)-2H-chromen-2-one, the hydroxyl group on the phenyl ring and the carbonyl oxygen of the coumarin core are likely to act as key hydrogen bond donors and acceptors, respectively. These groups can form hydrogen bonds with polar amino acid residues such as serine, threonine, tyrosine, aspartate, and glutamate (B1630785) in the enzyme's active site. The aromatic rings of the coumarin and phenyl moieties can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The specific binding mode and the key interacting residues will, of course, depend on the unique topology and amino acid composition of the target enzyme's active site. For example, in the active site of acetylcholinesterase, coumarin derivatives have been shown to interact with key residues in both the catalytic active site and the peripheral anionic site. mdpi.com Understanding these interactions is crucial for the rational design of more potent and selective enzyme inhibitors based on the 3-(4-hydroxyphenyl)-2H-chromen-2-one scaffold.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. nih.gov For a molecule like 3-(4-hydroxyphenyl)-2H-chromen-2-one, MD simulations can provide critical insights into its conformational flexibility, stability, and interactions with its environment, such as a biological receptor or solvent. mdpi.com

In a typical MD simulation, the molecule is placed in a simulated environment, often a box of water molecules, and the forces between all atoms are calculated using a force field. Newton's equations of motion are then solved iteratively to simulate the movement of each atom over a specific period, generating a trajectory of the molecule's dynamic conformational changes. nih.gov

While specific MD simulation data for 3-(4-hydroxyphenyl)-2H-chromen-2-one is not extensively available in public literature, studies on related coumarin derivatives in complex with biological targets have employed MD simulations to confirm the stability of ligand-protein interactions. nih.gov Such simulations are crucial for understanding how the compound might behave in a dynamic biological system, revealing stable binding poses and key intermolecular interactions that are not apparent from static docking studies alone. The conformational states (open, intermediate, or closed) of a target protein upon ligand binding can also be explored through these simulations. mdpi.com

In Silico Structure-Activity Relationship (SAR) Modeling and Prediction

In silico Structure-Activity Relationship (SAR) modeling is a cornerstone of modern drug discovery, aiming to correlate the chemical structure of a compound with its biological activity. For the 3-phenylcoumarin (B1362560) scaffold, to which 3-(4-hydroxyphenyl)-2H-chromen-2-one belongs, SAR studies have been instrumental in identifying key structural features that modulate their activity against various biological targets. researchgate.netnih.gov

The 3-phenylcoumarin structure presents several positions for chemical modification, allowing for a systematic exploration of how different functional groups impact its biological effects. The substitution pattern on both the coumarin core and the 3-phenyl ring plays a crucial role in determining the potency and selectivity of these compounds. frontiersin.org

Hydroxyl (-OH) groups, such as the one present in 3-(4-hydroxyphenyl)-2H-chromen-2-one, are of particular interest in SAR studies of this class of compounds. Research has shown that the number and position of hydroxyl groups on the 3-phenylcoumarin scaffold can significantly influence activities such as antioxidant capacity and antiproliferative effects. nih.gov For instance, the presence of ortho-dihydroxy groups on the coumarin ring has been associated with enhanced antiproliferative activity. nih.gov

The following table summarizes general SAR findings for hydroxylated 3-phenylcoumarin derivatives based on available literature.

| Compound/Derivative Class | Substitution Pattern | Observed Activity Trend | Reference |

| Hydroxylated 3-phenylcoumarins | Introduction of ortho-hydroxy-methoxy or ortho-dihydroxy groups on the coumarin ring. | Efficiently improves antiproliferative activity. | nih.gov |

| 6-methoxy-7-hydroxy-3-(4'-hydroxyphenyl)coumarin | A specific combination of hydroxyl and methoxy (B1213986) groups. | Potent antiproliferative agent, despite being a poor antioxidant. | nih.gov |

| 3-Arylcoumarins with hydroxyl groups | Presence of hydroxyl groups on the aryl ring. | Generally associated with good antioxidant activity. | nih.gov |

| 3-(3-fluoro-4-hydroxyphenyl) derivatives | Hydroxyl group at the 4-position of the phenyl ring, with a neighboring fluorine. | Potent inhibition of enzymes like monoamine oxidase B. | frontiersin.org |

These studies underscore the importance of the 4-hydroxyphenyl moiety in the target compound, suggesting it is a critical determinant of its biological activity profile. Computational methods like molecular docking are often used in conjunction with SAR to rationalize these observations at a molecular level, predicting how different substitutions alter the binding affinity and interactions with a specific protein target. frontiersin.org

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction at the In Silico Level

In silico ADMET prediction is a critical step in the early stages of drug discovery, allowing for the computational evaluation of a compound's pharmacokinetic and toxicological properties before costly and time-consuming experimental studies are undertaken. semanticscholar.org Various computational models and software are used to predict these properties based on the molecule's chemical structure.

For 3-(4-hydroxyphenyl)-2H-chromen-2-one, while specific experimental ADMET data is limited, predictions can be made based on its structural features and data from related coumarin compounds. These predictions help to assess its potential as a drug candidate.

Key ADMET parameters that are often predicted in silico include:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability) are predicted to estimate oral bioavailability.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding how the compound will be distributed throughout the body.

Metabolism: The likelihood of the compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) is assessed, as this can affect drug metabolism and potential drug-drug interactions. ijpsr.com

Excretion: Properties related to solubility (LogS) can give an indication of how the compound might be excreted. ijpsr.com

Toxicity: Computational models can predict potential toxicities such as mutagenicity (Ames test) and cardiotoxicity (hERG inhibition).

The following table presents a set of predicted ADMET properties for 3-(4-hydroxyphenyl)-2H-chromen-2-one, based on computational models commonly used for coumarin derivatives.

| ADMET Parameter | Predicted Property/Value | Implication | Reference |

| Absorption | |||

| Human Intestinal Absorption | High | Good potential for oral absorption. | semanticscholar.org |

| Distribution | |||

| Plasma Protein Binding | High | May have a longer duration of action, but lower free drug concentration. | nih.gov |

| Blood-Brain Barrier Permeation | Likely to penetrate | Potential for activity in the central nervous system. | ijpsr.com |

| Metabolism | |||

| CYP2D6 Inhibition | Unlikely to be an inhibitor | Lower risk of metabolic drug-drug interactions via this pathway. | ijpsr.com |

| CYP3A4 Inhibition | Unlikely to be an inhibitor | Lower risk of metabolic drug-drug interactions via this pathway. | ijpsr.com |

| Excretion | |||

| Water Solubility (LogS) | Moderately Soluble | Suggests reasonable absorption and excretion properties. | ijpsr.com |

| Toxicity | |||

| Ames Mutagenicity | Predicted to be non-mutagenic | Lower concern for genotoxicity. | nih.gov |

| hERG Inhibition | Predicted to be a non-inhibitor | Lower risk of cardiotoxicity. |

These in silico predictions provide a valuable preliminary assessment of the "drug-likeness" of 3-(4-hydroxyphenyl)-2H-chromen-2-one. For example, high human oral absorption is a desirable property for orally administered drugs. nih.gov However, it is crucial to note that these are predictive models and require experimental validation to confirm the compound's true pharmacokinetic and toxicological profile.

Biological Activity and Mechanistic Investigations of 3 4 Hydroxyphenyl 2h Chromen 2 One Analogs

Enzyme Modulation and Inhibition Mechanisms

Analogs of 3-(4-hydroxyphenyl)-2H-chromen-2-one have been extensively studied for their potential to inhibit key enzymes involved in various pathological processes. The following subsections detail the inhibitory activities and mechanistic insights against several important enzyme targets.

Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of hormone-dependent breast cancer as it catalyzes the final step in estrogen biosynthesis. mdpi.com Research has shown that the 3-phenylcoumarin (B1362560) core can be effectively tailored to inhibit aromatase. nih.gov Specifically, the substitution of the 3-phenyl ring with a 3-imidazole ring within the coumarin (B35378) scaffold has been found to confer strong and selective aromatase inhibition. nih.gov Molecular docking studies suggest that the imidazole (B134444) nitrogen can interact with the heme iron of the enzyme, a key interaction for potent inhibition. nih.gov This inhibition of aromatase leads to a reduction in estrogen levels, which in turn can suppress the growth of estrogen receptor-positive cancer cells.

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Several analogs of 3-(4-hydroxyphenyl)-2H-chromen-2-one have demonstrated potent α-glucosidase inhibitory activity. For instance, a series of coumarin-chalcone derivatives displayed excellent inhibitory activity with IC50 values ranging from 24.09 to 125.26 μM, significantly more potent than the standard drug acarbose (B1664774) (IC50: 259.90 μM). frontiersin.org Kinetic studies of the most active compounds revealed a mixed-type inhibition mechanism. frontiersin.org

Furthermore, biscoumarin derivatives have also been identified as potent α-glucosidase inhibitors, with some compounds exhibiting IC50 values in the low micromolar and even nanomolar range. nih.govacs.org For example, two newly designed biscoumarin compounds showed strong inhibition with IC50 values of 0.62 and 1.21 μM. nih.gov Enzyme kinetic studies confirmed a competitive binding mode for these potent inhibitors, with Ki values of 3.93 and 1.80 μM, respectively. nih.gov This competitive inhibition suggests that these compounds bind to the active site of the enzyme, preventing the substrate from binding and being hydrolyzed.

Table 1: α-Glucosidase Inhibitory Activity of 3-(4-hydroxyphenyl)-2H-chromen-2-one Analogs

| Compound Type | IC50 (μM) | Ki (μM) | Inhibition Type | Reference |

|---|---|---|---|---|

| Coumarin-chalcone derivative (3t) | 24.09 ± 2.36 | 18.82 (KI), 59.99 (KIS) | Mixed-type | frontiersin.org |

| Coumarin-chalcone derivative (3q) | 29.74 ± 2.68 | 16.48 (KI), 30.37 (KIS) | Mixed-type | frontiersin.org |

| Coumarin-chalcone derivative (3j) | 30.30 ± 2.53 | 11.02 (KI), 21.39 (KIS) | Mixed-type | frontiersin.org |

| Biscoumarin derivative (18) | 0.62 | 3.93 | Competitive | nih.gov |

| Biscoumarin derivative (19) | 1.21 | 1.80 | Competitive | nih.gov |

| Acarbose (standard) | 259.90 ± 1.06 | - | - | frontiersin.org |

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic approach for Alzheimer's disease. The coumarin scaffold is recognized for its ability to interact with the active site of AChE. nih.gov Structure-activity relationship studies of coumarin-chalcone hybrids have revealed that the nature and position of substituents on the chalcone (B49325) fragment significantly influence their inhibitory activity. nih.gov

A series of 3-amino-6,7-dimethoxycoumarins conjugated with an N-benzylpyridinium moiety demonstrated potent AChE inhibitory activity, with some derivatives exhibiting IC50 values in the nanomolar range. beilstein-journals.org The most potent compound in this series, a 2,3-difluorobenzylpyridinium derivative, had an IC50 value of 1.53 ± 0.01 nM. beilstein-journals.org The study highlighted that dimethoxy substitution on the chromene ring and the presence of specific substituents on the benzyl (B1604629) group were crucial for high inhibitory potency. beilstein-journals.org

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Coumarin Analogs

| Compound | IC50 (nM) | Reference |

|---|---|---|

| 2,3-difluorobenzylpyridinium derivative | 1.53 ± 0.01 | beilstein-journals.org |

| 2,6-difluorobenzylpyridinium derivative | 2.43 ± 0.18 | beilstein-journals.org |

| 2-fluorobenzylpyridinium derivative | 3.05 ± 0.28 | beilstein-journals.org |

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters, and their inhibition is a strategy for treating depression and neurodegenerative diseases like Parkinson's disease. nih.gov The 2H-chromen-2-one ring is a known scaffold that can fit into the enzymatic cleft of MAO-B. nih.gov

3-Phenylcoumarin derivatives have been extensively investigated as MAO inhibitors. nih.govutupub.fi Many of these compounds have shown high potency and selectivity for the MAO-B isoform. nih.govmdpi.com For instance, 6-chloro-3-(3′-methoxyphenyl)coumarin was found to be a highly potent MAO-B inhibitor with an IC50 value of 1 nM. nih.gov Another derivative, 6-methoxy-3-(4′-(trifluoromethyl)phenyl)coumarin, was identified as the most potent in a series, with an IC50 of 56 nM. nih.govutupub.fi The selectivity for MAO-B over MAO-A is a critical factor in avoiding certain side effects, such as the "cheese effect". utupub.fi Docking studies have suggested that the coumarin ring of these inhibitors engages in π–π stacking interactions with key tyrosine residues (Tyr398 and Tyr435) in the active site of MAO-B. nih.gov

Table 3: Monoamine Oxidase B (MAO-B) Inhibitory Activity of 3-Phenylcoumarin Analogs

| Compound | IC50 (nM) | Selectivity for MAO-B | Reference |

|---|---|---|---|

| 6-chloro-3-(3′-methoxyphenyl)coumarin | 1 | High | nih.gov |

| 6-methyl-3-(p-tolyl)coumarin | 0.308 | High | nih.gov |

| 8-methyl-3-(p-tolyl)coumarin | 4.51 | High | nih.gov |

| 3-(3′-Dimethylcarbamatephenyl)-6-methylcoumarin | 60 | >1664-fold | nih.gov |

Recent research has begun to explore the effects of coumarin derivatives on other enzymes relevant to disease. Stearoyl-CoA desaturase 1 (SCD1) is an enzyme involved in fatty acid metabolism, and its inhibition has been shown to enhance antitumor T cell responses. nih.gov While direct studies on 3-(4-hydroxyphenyl)-2H-chromen-2-one analogs are limited, the established role of SCD1 in cancer immunology suggests that coumarin derivatives with SCD1 inhibitory activity could be of therapeutic interest. nih.gov

Additionally, certain coumarin derivatives have been found to inhibit other enzymes such as dipeptidyl peptidase III (DPP III), a zinc-dependent metalloproteinase, and glycogen (B147801) synthase kinase-3β (GSK-3β). nih.govresearchgate.net For example, 3-benzoyl-7-hydroxy-2H-chromen-2-one was the most potent inhibitor of hDPP III in a tested series, with an IC50 value of 1.10 μM. nih.gov

Cellular Pathway Perturbation Studies

The biological effects of 3-(4-hydroxyphenyl)-2H-chromen-2-one analogs are often mediated by their ability to interfere with or modulate specific cellular signaling pathways.

A notable example is the coumarin-chalcone derivative, (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one (LM-021), which has been shown to activate the cAMP-response-element (CRE) binding protein 1 (CREB) signaling pathway. nih.govscienceopen.com This activation occurs through the upstream kinases PKA, CaMKII, and ERK. nih.govscienceopen.com The phosphorylation of CREB leads to the upregulation of its downstream target genes, including brain-derived neurotrophic factor (BDNF) and the anti-apoptotic protein BCL2. nih.gov This cascade of events results in neuroprotective effects, as demonstrated in cellular models of Alzheimer's disease. nih.govscienceopen.com

In the context of cancer, coumarin derivatives have been shown to exert their cytotoxic effects by inhibiting the PI3K/AKT signaling pathway. mdpi.com This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis. Furthermore, some 7-hydroxycoumarin derivatives have been reported to induce apoptosis by generating reactive oxygen species in cancer cells, leading to oxidative stress. mdpi.com

Other studies have demonstrated that coumarin derivatives can inhibit ADP-induced platelet activation and aggregation by interfering with the downstream signaling of P2Y1 and P2Y12 receptors, which involves the regulation of intracellular calcium levels and cAMP. mdpi.com

Induction of Apoptosis in Cancer Cell Lines: Molecular Pathways

The anticancer potential of 3-(4-hydroxyphenyl)-2H-chromen-2-one analogs is significantly attributed to their ability to induce programmed cell death, or apoptosis, in malignant cells. This process is orchestrated through intricate molecular pathways that disrupt cancer cell proliferation and survival.

Caspase Activation and Bcl-2/Bax Gene Expression Modulation

A crucial mechanism through which these chromenone analogs trigger apoptosis is the activation of the caspase cascade, a family of cysteine proteases that execute the apoptotic process. Studies have shown that treatment with certain bis-coumarin derivatives can lead to the activation of caspase-3, a key executioner caspase. scholaris.ca This activation is often a downstream event following the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis.

The Bcl-2 family consists of both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bax. The ratio of these proteins is a key determinant of a cell's susceptibility to apoptosis. Research has demonstrated that analogs of 3-(4-hydroxyphenyl)-2H-chromen-2-one can shift this balance in favor of apoptosis by down-regulating the expression of the anti-apoptotic protein Bcl-2 and up-regulating the expression of the pro-apoptotic protein Bax. nih.govnih.gov This altered Bcl-2/Bax ratio compromises the mitochondrial outer membrane integrity, leading to the release of cytochrome c and subsequent activation of the caspase cascade. nih.gov For instance, the analog 2-amino-4-(4-hydroxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]coumarin-3-carbonitrile has been shown to alter the expression of key apoptotic genes, including BCL-2 and caspase-9, promoting cell death in breast cancer models. cdnsciencepub.com

Table 1: Effect of 3-(4-hydroxyphenyl)-2H-chromen-2-one Analogs on Apoptotic Markers

| Compound/Analog | Cell Line | Effect on Bcl-2 | Effect on Bax | Caspase Activation |

| Bis(4-hydroxy-2H-chromen-2-one) | MCF-7 (Breast Cancer) | Down-regulation | Up-regulation | Caspase-3 expression increased |

| 2-amino-4-(4-hydroxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]coumarin-3-carbonitrile | Breast Cancer Model | Altered Expression | Not specified | Caspase-9 expression altered |

| 3,3′-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) | SKRC-45 (Renal Carcinoma) | Not specified | Not specified | Caspase-3 activation induced |

Cell Cycle Distribution Analysis (e.g., G2/M phase arrest)

In addition to directly triggering the apoptotic machinery, 3-(4-hydroxyphenyl)-2H-chromen-2-one analogs can also exert their anticancer effects by interfering with the cell cycle progression of cancer cells. Flow cytometry analysis has been a pivotal technique in elucidating these effects, allowing for the quantitative assessment of cell populations in different phases of the cell cycle. sigmaaldrich.comnih.govtandfonline.com

Numerous studies have reported that various chromene and coumarin derivatives can induce cell cycle arrest, predominantly at the G2/M checkpoint. nih.govpjmhsonline.commdpi.com This arrest prevents the cells from entering mitosis, thereby inhibiting cell division and proliferation. For example, treatment of MCF-7 breast cancer cells with bis(4-hydroxy-2H-chromen-2-one) resulted in an increased percentage of cells in the G2/M phase. nih.gov Similarly, other pyrano[3,2-c]chromene derivatives have been shown to cause G2/M arrest in breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cell lines. pjmhsonline.com This disruption of the cell cycle can be a precursor to apoptosis, as prolonged arrest at a checkpoint can trigger the cell death pathways. mdpi.comnih.gov

Table 2: Impact of 3-(4-hydroxyphenyl)-2H-chromen-2-one Analogs on Cell Cycle Progression

| Compound/Analog | Cell Line | Observed Effect |

| Bis(4-hydroxy-2H-chromen-2-one) | MCF-7 (Breast Cancer) | Increased percentage of cells in G2/M phase |

| Pyrano[3,2-c]chromene derivatives | MCF-7, HCT-116, HepG-2 | Arrested cell growth at the G2/M phase |

| Stilbenoid analog (BCS) | A549 (Lung Cancer) | Arrest at G2/M phase, followed by an increase in sub-G1 phase |

Reactive Oxygen Species (ROS) Modulation: Pro-oxidant and Antioxidant Mechanisms in Cellular Models

The role of 3-(4-hydroxyphenyl)-2H-chromen-2-one analogs in modulating reactive oxygen species (ROS) is multifaceted, exhibiting both pro-oxidant and antioxidant behaviors depending on the cellular context.

In cancer cells, which often have a higher basal level of ROS compared to normal cells, certain analogs can act as pro-oxidants, further elevating ROS levels to a cytotoxic threshold. nih.gov This increase in oxidative stress can damage cellular components and trigger apoptotic pathways. For instance, a novel 3,3′-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) derivative was found to induce apoptosis in human glioma and renal carcinoma cells through the generation of ROS. scholaris.caresearchgate.net This ROS-mediated mechanism can also involve the modulation of signaling pathways such as the p53 mediated apoptotic pathway. scholaris.ca

Conversely, in other cellular models, these compounds can exhibit antioxidant properties by scavenging ROS and protecting cells from oxidative damage. This dual functionality highlights the complex interplay between the chemical structure of the analogs and the specific cellular environment. The ability to act as a pro-oxidant in cancer cells while potentially protecting normal cells from oxidative stress is a highly desirable characteristic for an anticancer agent.

Antioxidant Activity: Elucidation of Mechanistic Pathways

The antioxidant properties of 3-(4-hydroxyphenyl)-2H-chromen-2-one and its analogs are well-documented and are attributed to their chemical structure, particularly the presence of hydroxyl groups on the phenyl ring, which can donate hydrogen atoms to neutralize free radicals.

Free Radical Scavenging Mechanisms (e.g., DPPH, ABTS•+)

A primary mechanism of antioxidant action for these compounds is their ability to scavenge free radicals. This activity is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation) assays.

In the DPPH assay, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. Similarly, the ABTS•+ assay measures the ability of the antioxidant to reduce the pre-formed ABTS radical cation. Numerous studies have demonstrated the potent radical scavenging activity of various 4-hydroxycoumarin (B602359) and 3-arylcoumarin derivatives in these assays. The efficiency of radical scavenging is often correlated with the number and position of hydroxyl groups on the aromatic rings.

Table 3: Free Radical Scavenging Activity of 3-(4-hydroxyphenyl)-2H-chromen-2-one Analogs and Related Compounds

| Compound/Analog | Assay | IC50 Value | Reference Compound | IC50 Value (Reference) |

| 4-hydroxy-6-methoxy-2H-chromen-2-one | DPPH | 0.05 mM | Ascorbic Acid | 0.06 mM |

| 4-hydroxycoumarin derivatives | ABTS•+ | Comparable to Trolox (IC50 = 34.34 µM) | Trolox | 34.34 µM |

| (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives | DPPH | Active scavengers | Trolox | Not specified |

| Novel 3,4-dihydroxyphenyl-thiazole-coumarin hybrids | DPPH | 26.58 µM (most active) | Ascorbic Acid | Not specified |

| Novel 3,4-dihydroxyphenyl-thiazole-coumarin hybrids | ABTS•+ | 30.31 µM (most active) | Trolox | Not specified |

Reducing Power Mechanisms

The antioxidant potential of 3-(4-hydroxyphenyl)-2H-chromen-2-one analogs is also manifested through their reducing power. The ferric reducing antioxidant power (FRAP) assay is a common method used to assess this activity. researchgate.net This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex with a chromogenic agent, and the intensity of the color is proportional to the reducing power of the compound. nih.govsigmaaldrich.com

Table 4: Ferric Reducing Antioxidant Power (FRAP) of Coumarin Derivatives

| Compound/Analog | Relative FRAP Value |

| 6,7-dihydroxy-4-methylcoumarin | High |

| 7,8-dihydroxy-4-methylcoumarin | High |

| 5,7-dihydroxy-4-methylcoumarin | Moderate |

| Scopoletin (7-hydroxy-6-methoxycoumarin) | Significant |

| 4-hydroxycoumarin | Moderate |

| 7-hydroxycoumarin | High |

Lipid Peroxidation Inhibition in In Vitro Models

Analogs of 3-(4-hydroxyphenyl)-2H-chromen-2-one have demonstrated the ability to inhibit lipid peroxidation in various in vitro models. This process, a key indicator of oxidative damage, involves the degradation of lipids by reactive oxygen species, leading to cellular damage. The α-pyrone ring within the coumarin structure is recognized for its contribution to antilipid peroxidation capabilities. mdpi.comresearchgate.net

Research has shown that specific substitutions on the 3-arylcoumarin scaffold can significantly influence this inhibitory activity. For instance, a study evaluating a series of multi-substituted coumarin derivatives identified 6,8-Dibromo-3-(4-hydroxyphenyl)-4-methyl-chromen-2-one as a notable inhibitor of lipid peroxidation, with a half-maximal inhibitory concentration (IC₅₀) of 36.9 μM. nih.gov Another analog, 6-bromo-3-(4,5-diacetyloxyphenyl)-4-methyl-chromen-2-one, also exhibited significant activity with an IC₅₀ value of 37.1 μM in an assay where lipid peroxidation was induced by AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride). nih.gov These findings underscore the potential of these compounds to protect against oxidative damage to lipids.

| Compound | In Vitro Model | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 6,8-Dibromo-3-(4-hydroxyphenyl)-4-methyl-chromen-2-one | AAPH-induced linoleic acid oxidation | 36.9 | nih.gov |

| 6-bromo-3-(4,5-diacetyloxyphenyl)-4-methyl-chromen-2-one | AAPH-induced linoleic acid oxidation | 37.1 | nih.gov |

Role of Hydroxyl Groups in Antioxidant Efficacy

The antioxidant activity of 3-(4-hydroxyphenyl)-2H-chromen-2-one and its analogs is critically dependent on the presence and positioning of hydroxyl (-OH) groups on the molecular structure. researchgate.net These groups act as hydrogen donors, a key mechanism for neutralizing free radicals. The efficacy of this action is related to the O-H bond dissociation enthalpy (BDE); a lower BDE facilitates easier hydrogen donation and thus, higher antioxidant activity. researchgate.net

Studies have shown that the introduction of electron-donating groups, such as hydroxyl groups, onto the 3-phenyl ring leads to a decrease in the BDE, thereby enhancing the compound's antioxidant potential. researchgate.net The position of these hydroxyl groups is also crucial. For example, 3-aryl-4-hydroxycoumarin derivatives that possess two hydroxyl groups in an ortho position to each other on the aryl ring exhibit remarkable radical scavenging activity. marmara.edu.tr This configuration enhances the stability of the resulting phenoxy radical through intramolecular hydrogen bonding. Therefore, both the presence and the strategic placement of hydroxyl groups are fundamental to the antioxidant mechanism of these coumarin analogs, enabling them to effectively scavenge free radicals and mitigate oxidative stress. researchgate.netmarmara.edu.tr

Anti-inflammatory Response at the Cellular Level (e.g., LPS-Induced Macrophages)

Analogs of 3-(4-hydroxyphenyl)-2H-chromen-2-one have been investigated for their anti-inflammatory properties, particularly in cellular models such as lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of various pro-inflammatory mediators. nih.govnih.gov

The anti-inflammatory action of these coumarin analogs is largely attributed to their ability to modulate key inflammatory mediators. A primary target is the inhibition of nitric oxide (NO) production, an important signaling molecule that, in excess, contributes to inflammation. Several coumarin derivatives have been shown to inhibit NO production in LPS-activated RAW 264.7 macrophage cells. elsevierpure.com For instance, certain tricyclic and tetracyclic fused coumarin sulfonates have demonstrated potent NO inhibition with IC₅₀ values in the low micromolar range. researchgate.net

Beyond nitric oxide, these compounds can also modulate the expression and release of pro-inflammatory cytokines. Studies have shown that targeting tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine, can lead to a decrease in the production of other inflammatory cytokines like interleukin-6 (IL-6) and IL-12 in macrophages. frontiersin.org While direct data for 3-(4-hydroxyphenyl)-2H-chromen-2-one is specific, the broader class of 3-arylcoumarins is recognized for its potential to down-regulate these inflammatory pathways, suggesting a mechanism that involves the suppression of key signaling molecules and enzymes like inducible nitric oxide synthase (iNOS). elsevierpure.combohrium.com

| Compound Class | Cell Line | Reported Activity | Reference |

|---|---|---|---|

| Coumarins from Peucedanum japonicum | RAW 264.7 | IC₅₀ values for nitrite (B80452) production ranged from 0.3 to 25 μg/ml | elsevierpure.com |

| Tricyclic Fused Coumarin Sulfonates | RAW 264.7 | Potent NO inhibitors with one-digit micromolar IC₅₀ values | researchgate.net |

Antimicrobial Action Mechanisms (e.g., Bacterial and Fungal Cell Growth Inhibition)

The 3-arylcoumarin scaffold is a promising framework for the development of agents with antimicrobial properties, demonstrating activity against a range of bacterial and fungal pathogens. bohrium.com The mechanism of action often involves the disruption of essential cellular processes in microorganisms.

In bacteria, the specific structural features of the coumarin analogs, such as the presence of certain substituents, can enhance their potency. For example, derivatives of 4-hydroxycoumarin have shown favorable activity against Gram-positive bacteria like Staphylococcus aureus. scielo.br The mechanism may involve the inhibition of key bacterial enzymes or disruption of the cell membrane integrity.

Against fungal pathogens, these compounds have also shown significant efficacy. A study on a series of 3- and 4-arylcoumarins found that several derivatives exhibited antifungal activity against dermatophytes such as Trichophyton rubrum. researchgate.net The presence of specific substituents, like a methoxy (B1213986) group at position 8 and a nitro group on the 3-phenyl ring, resulted in a potent antifungal effect, with a minimum inhibitory concentration (MIC) of 6.25 μg/mL. researchgate.net Another 4-hydroxycoumarin derivative showed good activity against Candida albicans with a minimal bactericidal concentration (MBC) of 0.03125 mg/ml. nih.gov The antifungal action is thought to stem from the inhibition of fungal cell wall synthesis or the disruption of membrane function, compromising the structural integrity of the fungal cell. dntb.gov.ua

| Compound | Microorganism | Activity (MIC/MBC) | Reference |

|---|---|---|---|

| 8-methoxy-3-(4'-nitrophenyl)coumarin | Trichophyton rubrum | MIC: 6.25 μg/mL | researchgate.net |

| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | Staphylococcus aureus | MIC: 0.25 mg/ml; MBC: 0.0625 mg/ml | nih.gov |

| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | Candida albicans | MIC: 0.0625 mg/ml; MBC: 0.03125 mg/ml | nih.gov |

Photophysical Properties and Applications As Molecular Probes

Fluorescence Properties of 2H-Chromen-2-one Scaffolds

The fluorescence of the 2H-chromen-2-one core is a result of its extensive π-conjugated electron system. nih.gov Natural and synthetic coumarins are of great interest due to their photochemical characteristics. sciencepublishinggroup.com The parent coumarin (B35378) molecule itself is fluorescent, but its properties can be significantly enhanced and tuned by chemical modification. nih.gov Substituents can alter the energy levels of the molecular orbitals, leading to changes in absorption and emission wavelengths, fluorescence quantum yields, and lifetimes. researchgate.net

The fluorescence quantum yield (ΦF or QY) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. Both parameters are highly sensitive to the molecular structure and the surrounding environment. dtic.mil

For coumarin derivatives, quantum yields and lifetimes can vary significantly. For example, some coumarin derivatives exhibit high fluorescence quantum yields, with values reaching up to 0.83 in certain cases. rsc.org However, for many coumarins, these properties are strongly dependent on the solvent. A marked decrease in emission yield and lifetime is often observed for coumarins with flexible amine groups in polar solvents, a phenomenon attributed to the formation of a non-emissive twisted intramolecular charge transfer (TICT) state. dtic.milresearchgate.net In contrast, structurally rigid dyes tend to maintain strong emission across different environments. dtic.mil

| Compound | Solvent | Quantum Yield (ΦF) | Lifetime (τ, ns) | Source |

|---|---|---|---|---|

| Coumarin Derivative 4e (with p-methylphenyl) | Not Specified | 0.83 | Not Specified | rsc.org |

| Aminocoumarin 1 | Glycerol | 0.56 | 3.8 | dtic.mil |

| Aminocoumarin 2 | Acetonitrile | 0.12 | <1 | dtic.mil |

| NH2-substituted coumarin | Acetonitrile | 0.72 | 5.2 | dtic.mil |

| NH2-substituted coumarin | Ethanol-Water | 0.54 | 5.3 | dtic.mil |

Solvatochromism describes the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. mdpi.com This phenomenon arises from the differential solvation of the ground and excited electronic states of the molecule. Coumarin derivatives are well-known for their solvatochromic properties, making them excellent probes for environmental polarity. sciencepublishinggroup.comdtic.mil

The fluorescence emission of many coumarins shows a significant red-shift (a shift to longer wavelengths) as the polarity of the solvent increases. dtic.mil This is often attributed to a larger dipole moment in the excited state compared to the ground state. Polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for fluorescence emission. mdpi.comnih.gov This environmental sensitivity is crucial for their application as molecular probes, as changes in their fluorescence spectra can report on the local environment, such as the polarity of a solvent mixture or the binding site within a biological macromolecule. The behavior of the fluorescence spectrum is strongly dependent on the solvent, with both the intensity and wavelength varying based on the solvent's nature. sciencepublishinggroup.com

The table below illustrates the solvatochromic shifts for a representative coumarin dye in various solvents, highlighting the sensitivity of its emission to the solvent environment.

| Solvent | Polarity Parameter (e.g., ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| Cyclohexane | 31.2 | - | - | - |

| Toluene | 33.9 | - | - | - |

| Chloroform | 39.1 | - | - | - |

| Acetonitrile | 46.0 | - | - | - |

| Ethanol | 51.9 | - | - | - |

| Methanol | 55.5 | - | - | - |

Photoacidic Behavior and Proton Transfer Dynamics

Compounds like 3-(4-hydroxyphenyl)-2H-chromen-2-one belong to a class of molecules known as 3-hydroxyflavones (or flavonols), which are renowned for exhibiting Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netnih.gov This process involves the transfer of a proton between two functional groups within the same molecule upon photoexcitation. In flavonols, the proton from the 3-hydroxyl group is transferred to the adjacent carbonyl oxygen.

This ultrafast ESIPT reaction leads to the formation of a phototautomer, which has a different electronic structure from the initial "normal" excited state. researchgate.net A key characteristic of ESIPT is the observation of dual fluorescence: one emission band from the locally excited (normal) state and a second, significantly red-shifted band from the tautomeric state. researchgate.net The large separation between these two emission bands makes these compounds highly sensitive probes. The relative intensities of the two bands can be modulated by the molecule's environment, particularly its hydrogen-bonding capabilities. researchgate.net This property allows them to be used for detecting polar or protic impurities in non-polar solvents and for studying lipid vesicles and biomembranes. researchgate.net

Research Applications as Fluorescent Labels or Probes in Biological Systems

The favorable photophysical properties of coumarin derivatives—including high fluorescence quantum yields, large Stokes shifts, and environmental sensitivity—make them exceptionally useful as fluorescent probes and labels in biological research. chemistryviews.orgnih.gov They are widely applied for bioimaging and biosensing. researchgate.net

Coumarin-based fluorescent probes have been designed to detect a wide range of analytes, including metal ions like Cu²⁺ and Fe³⁺, and biologically important small molecules (biothiols). researchgate.netnih.govrsc.org The general strategy involves coupling the coumarin fluorophore to a specific recognition unit. Binding of the target analyte to the recognition unit triggers a change in the coumarin's fluorescence, such as quenching ("turn-off") or enhancement ("turn-on"), allowing for quantification of the analyte. researchgate.net

Furthermore, the ability of coumarins to function in aqueous environments and their relatively small size makes them suitable for intracellular applications. They have been successfully used for bio-imaging in living cells and even in whole organisms like zebrafish. researchgate.netnih.gov For instance, coumarin derivatives have been developed to label specific peptides, which can then target receptors that are overexpressed on tumor cells, demonstrating their potential in cancer research and diagnostics. nih.gov

Emerging Research Directions and Future Perspectives on 3 4 Hydroxyphenyl 2h Chromen 2 One

Rational Design and Synthesis of Next-Generation Analogs with Targeted Activities

The principle of rational design, a cornerstone of modern drug discovery, is being actively applied to the 3-(4-hydroxyphenyl)-2H-chromen-2-one framework to create next-generation analogs with precisely tailored biological activities. taylorandfrancis.com This approach moves beyond serendipitous discovery, employing a deep understanding of structure-activity relationships (SAR) to modify the parent molecule for enhanced potency, selectivity, and specific therapeutic effects. nih.govmdpi.com

Researchers are systematically modifying the chromen-2-one core and its phenyl substituent to interact with specific biological targets. For instance, a series of 2-phenyl-4H-chromen-4-one derivatives were designed to include a methylsulfonyl pharmacophore. This specific modification was intended to fit into a secondary pocket of the cyclooxygenase-2 (COX-2) enzyme, leading to potent and selective inhibitors of this key inflammation mediator. nih.govmdpi.com Molecular modeling confirmed that the designed substituent was perfectly oriented within the COX-2 active site. mdpi.com

In the realm of neurodegenerative diseases, coumarin-chalcone hybrids have been synthesized to provide neuroprotection. nih.gov One such derivative, (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one, was rationally designed to enhance signaling through the CREB pathway, which is crucial for neuronal survival and is often downregulated in conditions like Alzheimer's disease. nih.govresearchgate.net This strategic design resulted in a compound with anti-aggregative, antioxidative, and neuroprotective properties. nih.gov Further synthetic efforts have focused on creating derivatives with anti-inflammatory and antioxidant properties by reacting substituted chalcones with hydrogen peroxide in a basic medium. npaa.in

Table 1: Examples of Rationally Designed 3-(4-hydroxyphenyl)-2H-chromen-2-one Analogs and Their Targeted Activities

| Analog/Derivative Class | Targeted Activity | Design Rationale | Reference |

|---|---|---|---|

| 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-ones | Selective COX-2 Inhibition | The methylsulfonyl group was added to interact with a secondary pocket in the COX-2 enzyme active site for improved selectivity. | nih.govmdpi.com |

| (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one (LM-021) | Neuroprotection (Alzheimer's Disease) | Designed as a coumarin-chalcone hybrid to activate the CREB signaling pathway, promoting neuronal survival. | nih.gov |

| 3-hydroxy-2-(substituted phenyl)-4H-chromen-4-one derivatives | Antioxidant & Anti-inflammatory | Synthesized via the Algar-Flym-Oyamada reaction to create flavonols with free radical scavenging capabilities. | npaa.in |

| Chromene-2-one derivatives | Antipsychotic | Synthesized and screened for affinity towards dopamine and 5-HT receptors. |